4-(4-(Etoxi-metil)piperidin-1-il)anilina

Descripción general

Descripción

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

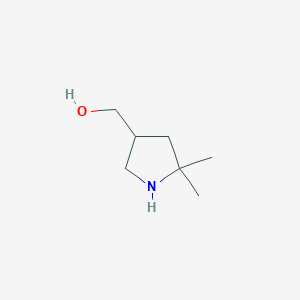

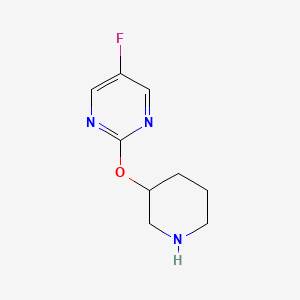

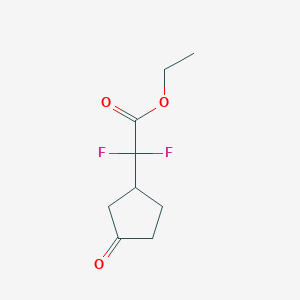

The molecular structure of 4-(4-(Ethoxymethyl)piperidin-1-yl)aniline consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Aplicaciones Científicas De Investigación

Aplicaciones Farmacológicas

4-(4-(Etoxi-metil)piperidin-1-il)anilina: is a piperidine derivative, which is a class of compounds with significant pharmacological importance . Los derivados de piperidina son conocidos por su presencia en varios productos farmacéuticos y exhiben una amplia gama de actividades biológicas. They are utilized in the development of drugs with anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties .

Síntesis Orgánica

In organic synthesis, piperidine derivatives serve as key intermediates for constructing complex molecular architectures . La versatilidad del anillo de piperidina permite su incorporación en diversas rutas sintéticas, lo que lleva a la formación de varias piperidinas sustituidas, espiro-piperidinas, piperidinas condensadas y piperidinas. These structures are crucial for the synthesis of biologically active molecules and the discovery of new therapeutic agents .

Química Medicinal

The compound’s role in medicinal chemistry is pivotal due to the piperidine nucleus, which is a fundamental component in the production of numerous FDA-approved drugs . The piperidine moiety’s presence in a compound can significantly influence its pharmacokinetic and pharmacodynamic profiles, making it a valuable entity in drug design and development .

Diseño de Fármacos

En el diseño de fármacos, las características estructurales de los derivados de piperidina, incluida This compound, se explotan para mejorar la interacción con los objetivos biológicos. The modification of the piperidine ring can lead to improved efficacy, selectivity, and safety profiles of potential drug candidates .

Bioquímica

Piperidine derivatives are studied for their biochemical roles, particularly in enzyme inhibition and receptor modulation . These compounds can influence various biochemical pathways and are therefore of interest in the study of disease mechanisms and the identification of novel therapeutic targets .

Ingeniería Química

En la ingeniería química, los derivados de piperidina se utilizan para desarrollar nuevos materiales y procesos. Their chemical properties are utilized in the design of catalysts, the development of green chemistry methods, and the creation of novel polymers with specific functionalities .

Safety and Hazards

Direcciones Futuras

Piperidines and their derivatives have gained significant attention in scientific research due to their potential applications in various fields . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential applications of piperidine derivatives, including 4-(4-(Ethoxymethyl)piperidin-1-yl)aniline.

Propiedades

IUPAC Name |

4-[4-(ethoxymethyl)piperidin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-2-17-11-12-7-9-16(10-8-12)14-5-3-13(15)4-6-14/h3-6,12H,2,7-11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYXFPAQDFXPJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1490066.png)

![(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1490067.png)

![2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B1490081.png)

![{[4-(Cyclopropyloxy)-3-thienyl]methyl}amine](/img/structure/B1490083.png)